1-Aminopyrene
1-Aminopyrene
1-aminopyrene appears as colorless crystals. Yellow needles from hexane, melting point 117-118°C.
1-Aminopyrene, also known as 1-pyrenamine or pyren-1-ylamine, belongs to the class of organic compounds known as pyrenes. Pyrenes are compounds containing a pyrene moiety, which consists four fused benzene rings, resulting in a flat aromatic system. 1-Aminopyrene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 1-aminopyrene is primarily located in the membrane (predicted from logP).
1-Aminopyrene, also known as 1-pyrenamine or pyren-1-ylamine, belongs to the class of organic compounds known as pyrenes. Pyrenes are compounds containing a pyrene moiety, which consists four fused benzene rings, resulting in a flat aromatic system. 1-Aminopyrene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 1-aminopyrene is primarily located in the membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
1606-67-3
VCID:
VC21237277
InChI:
InChI=1S/C16H11N/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,17H2
SMILES:
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N
Molecular Formula:
C16H11N
Molecular Weight:
217.26 g/mol
1-Aminopyrene
CAS No.: 1606-67-3
Cat. No.: VC21237277
Molecular Formula: C16H11N
Molecular Weight: 217.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1-aminopyrene appears as colorless crystals. Yellow needles from hexane, melting point 117-118°C. 1-Aminopyrene, also known as 1-pyrenamine or pyren-1-ylamine, belongs to the class of organic compounds known as pyrenes. Pyrenes are compounds containing a pyrene moiety, which consists four fused benzene rings, resulting in a flat aromatic system. 1-Aminopyrene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 1-aminopyrene is primarily located in the membrane (predicted from logP). |
|---|---|
| CAS No. | 1606-67-3 |
| Molecular Formula | C16H11N |
| Molecular Weight | 217.26 g/mol |
| IUPAC Name | pyren-1-amine |
| Standard InChI | InChI=1S/C16H11N/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,17H2 |
| Standard InChI Key | YZVWKHVRBDQPMQ-UHFFFAOYSA-N |
| SMILES | C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N |
| Canonical SMILES | C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N |
| Melting Point | 243 to 244 °F (NTP, 1992) 116.0 °C 115-117°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator